(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
CAS No.:
Cat. No.: VC17978601
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one -](/images/structure/VC17978601.png)
Specification
Molecular Formula | C30H48O4 |
---|---|
Molecular Weight | 472.7 g/mol |
IUPAC Name | (5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25-,28-,29+,30-/m1/s1 |
Standard InChI Key | RNETYSXHFSDFMM-GPWRYVIMSA-N |
Isomeric SMILES | C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](OC5)C(C)(C)O)O)C |
Canonical SMILES | CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C |
Introduction
Structural Elucidation and Stereochemical Features
Core Skeleton and Substituent Analysis
The compound’s backbone consists of a cyclopenta[a]phenanthren-3-one core, a tetracyclic system common in steroids and triterpenoids. This scaffold is fully saturated (decahydro), with methyl groups at positions 4, 4, 10, 13, and 14, contributing to its hydrophobic character . The stereochemical configuration at positions 5, 9, 10, 13, 14, and 17 is defined as 5R,9R,10R,13S,14S,17S, indicating a rigid three-dimensional arrangement critical for biological interactions .
The substituent at position 17 is a 5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl group, a six-membered oxygen-containing ring (oxane) with hydroxyl groups at positions 5 and 6. The 2-hydroxypropan-2-yl moiety introduces a branched, hydrophilic chain, enhancing the molecule’s solubility profile . The absolute configurations at positions 3, 5, and 6 of the oxane ring (3S,5R,6R) further refine its stereochemical identity, likely influencing its binding affinity to cellular targets .
Table 1: Comparative Structural Features of Related Compounds
Natural Occurrence and Biosynthetic Pathways
Putative Natural Sources
While the exact organism producing this compound remains undocumented, structurally similar triterpenoids have been isolated from plants in the Rutaceae and Meliaceae families. For instance:
-
Raulinoa echinata and Swietenia mahagoni yield analogs with epoxy and tetrahydrofuran substituents .
-
Paramignya monophylla produces flindissone, which shares the decahydrocyclopenta[a]phenanthrenone core .
-
Aphanamixis grandifolia synthesizes piscidinol A, a trihydroxylated derivative with demonstrated bioactivity .
These findings suggest that the target compound may originate from analogous biosynthetic pathways involving oxidosqualene cyclization and subsequent oxidative modifications .
Biosynthetic Hypotheses
-
Oxidosqualene Cyclization: The cyclopenta[a]phenanthrenone core likely arises from the cyclization of 2,3-oxidosqualene, a common precursor in triterpenoid biosynthesis .
-
Post-Cyclization Modifications:
Synthetic Approaches and Challenges
Total Synthesis Considerations
No total synthesis of this compound has been reported, but related triterpenoids are typically synthesized through:
-
Fragment Coupling: Assembling the core and substituent separately before joining via cross-coupling reactions.
-
Late-Stage Oxidation: Introducing hydroxyl groups after constructing the carbon skeleton .
Key Challenges:
-
Stereochemical Control: Achieving the correct 5R,9R,10R,13S,14S,17S configuration demands chiral auxiliaries or asymmetric catalysis.
-
Oxane Ring Installation: The hydroxylated oxane substituent requires protective group strategies to prevent undesired side reactions .
Compound | IC₅₀ (Cancer Cells) | MIC (μg/mL) | Anti-inflammatory (IC₅₀, COX-2) |
---|---|---|---|
Piscidinol A | 12.3 μM | 16 | 8.7 μM |
Flindissone | 45.6 μM | 32 | 22.1 μM |
Target Compound | Predicted | Predicted | Predicted |
Computational and Spectroscopic Characterization
Predicted Spectroscopic Features
-
IR Spectroscopy: Strong absorption bands at 3400–3200 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O), and 1100 cm⁻¹ (C–O–C) .
-
NMR Spectroscopy:
Molecular Dynamics Simulations
Simulations of analogous compounds suggest the oxane substituent adopts a chair conformation, optimizing hydrogen bonding with aqueous environments . The methyl groups at C4 and C14 may stabilize hydrophobic interactions with protein binding pockets .
Regulatory and Industrial Perspectives
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume